
An In-Depth Technical Guide to APINACA (AKB48)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Oxa-7-azaspiro[4.5]decane

Cat. No.: B182942 Get Quote

A Note on Chemical Identification: The CAS number provided in the query, 176-74-9, does not

correspond to the well-documented synthetic cannabinoid APINACA (AKB48). The correct CAS

number for APINACA is 1345973-53-6.[1][2] This guide will focus on the chemical substance

associated with the latter CAS number, widely known as APINACA or AKB48.

Introduction and Overview
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly referred to as APINACA or AKB48, is

a synthetic cannabinoid receptor agonist (SCRA).[3] It belongs to the indazole-3-carboxamide class of

compounds and is structurally distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).

[3][4] APINACA first emerged on the designer drug market in Japan in 2012, identified in herbal

smoking blends sold as alternatives to cannabis.[3][4][5][6] Its creation was a response to international

controls placed on earlier generations of synthetic cannabinoids, such as the JWH series.[5][7][8]

Unlike many SCRAs that originated from academic or pharmaceutical research, APINACA was not

previously documented in scientific or patent literature before its appearance on the illicit market.[6][7]

Due to its potent psychoactive effects and high potential for abuse, it has been classified as a

Schedule I controlled substance in the United States and is controlled in many other countries.[1][6][9]

This guide provides a comprehensive technical overview of APINACA, intended for researchers,

scientists, and drug development professionals. It covers the compound's chemical properties,

pharmacology, metabolism, toxicology, analytical detection, and legal status, grounded in authoritative

scientific literature.

Chemical and Physical Properties
APINACA is a white powder in its pure form.[9] Its structure features an indazole core, a common

scaffold in many third-generation synthetic cannabinoids, linked to a pentyl chain at the N1 position
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and an N-adamantyl carboxamide group at the C3 position.[3][4]

Property Value Source(s)

IUPAC Name
N-(1-adamantyl)-1-pentyl-1H-

indazole-3-carboxamide
[1][3]

Synonyms APINACA, AKB48, AKB-48 [1][2][3][6]

CAS Number 1345973-53-6 [1][2]

Molecular Formula C₂₃H₃₁N₃O [1][2][3]

Molecular Weight 365.5 g/mol [1][2][3]

Appearance White Powder [9]

Purity ≥99% (as analytical standard) [2]

SMILES

CCCCCN1C2=CC=CC=C2C(=N1

)C(=O)NC34CC5CC(C3)CC(C5)

C4

[1]

InChI Key
UCTCCIPCJZKWEZ-

UHFFFAOYSA-N
[1]

Pharmacology
Mechanism of Action
APINACA, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the

cannabinoid receptors, CB1 and CB2.[3] The CB1 receptors are primarily located in the central

nervous system and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are

found predominantly in the peripheral nervous system and are associated with immune function.

APINACA is a potent, full agonist at both CB1 and CB2 receptors, which distinguishes it from THC, a

partial agonist.[6][9] This higher efficacy may contribute to the greater potency and more severe

adverse effects observed with APINACA compared to cannabis.[3]

The activation of the G-protein coupled CB1 receptor by APINACA initiates a downstream signaling

cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic

adenosine monophosphate (cAMP) levels.[9] Additionally, it modulates ion channels, including the

inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
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These actions collectively reduce neuronal excitability and neurotransmitter release in various brain

regions.
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Caption: Simplified signaling pathway of APINACA at the CB1 receptor.

Receptor Binding and Functional Activity
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APINACA demonstrates high binding affinity for both human CB1 and CB2 receptors. Studies have

reported varying binding affinity (Ki) values, which can be attributed to different assay conditions.

However, a consistent finding is its high potency. One study reported Ki values of 3.24 nM for CB1 and

1.68 nM for CB2 receptors in Chinese hamster ovary (CHO) cells.[3][9] Another earlier report cited a Ki

of 304.5 nM for CB1, though this is considered inconsistent with its observed in vivo effects.[9]

Functionally, APINACA acts as a full agonist, demonstrated by its ability to inhibit forskolin-stimulated

cAMP production with IC50 values of 5.39 nM at CB1 and 2.13 nM at CB2 receptors.[9] In animal

models, APINACA produces a pharmacological profile typical of psychoactive cannabinoids, including

the classic "tetrad" of effects: hypolocomotion (suppressed locomotor activity), antinociception (pain

relief), hypothermia (decreased body temperature), and catalepsy.[3][4][9] These effects are reversible

by the administration of a CB1 receptor antagonist, confirming their CB1-mediated mechanism.[3][9]

Pharmacokinetics and Metabolism
The primary route of administration for APINACA is inhalation via smoking herbal material laced with

the compound.[9] The pharmacokinetics in humans are not well-characterized, but research using

human hepatocytes and liver microsomes has elucidated its metabolic pathways.

APINACA undergoes extensive phase I metabolism, primarily catalyzed by the cytochrome P450

enzyme CYP3A4.[9] The metabolic transformations are complex, with over 40 metabolites identified.[9]

The main metabolic reactions include:

Hydroxylation: Mono-, di-, and trihydroxylation occur on both the bulky adamantyl ring and the N-

pentyl side chain.[4][5][9]

Oxidation: Oxidation of the N-pentyl side chain can lead to the formation of a ketone.[5]

Carboxylic Acid Formation: The N-pentyl chain can be oxidized to form a pentanoic acid metabolite.

[2]

Following phase I reactions, some of the hydroxylated metabolites undergo phase II metabolism,

primarily through glucuronide conjugation, to form more water-soluble compounds that can be excreted

in the urine.[5][9] The identification of these numerous metabolites is crucial for forensic and clinical

toxicology, as the parent compound is often difficult to detect in urine samples.[5]
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Caption: Major metabolic pathways of APINACA.

Toxicology and Clinical Effects
Systematic preclinical toxicology studies on APINACA are limited.[9] However, available animal studies

indicate a range of adverse effects. Acute administration in mice has been shown to cause significant

neurological signs, including convulsions, hyperreflexia, myoclonias (muscle jerks), and spontaneous

aggressiveness, particularly at higher doses (e.g., 6 mg/kg).[4][9] These effects were preventable by

pre-treatment with a CB1 antagonist, linking them directly to cannabinoid receptor activation.[9]

Furthermore, APINACA has demonstrated cytotoxicity in a human neuroblastoma cell line (SH-SY5Y),

inducing apoptosis and necrosis, potentially through oxidative stress mechanisms.[9]

In humans, there are no formal clinical studies. Information on its effects is derived from emergency

room reports, forensic case studies, and user reports. The adverse effects are similar to those of other

potent SCRAs and include:

Psychiatric: Agitation, anxiety, paranoia, hallucinations, and acute psychosis.[10][11]
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Cardiovascular: Tachycardia (rapid heart rate), hypertension (high blood pressure), and chest pain.

There are reports of myocardial infarction associated with the use of adamantyl-substituted SCRAs

like the fluorinated analogue 5F-APINACA.[10][12]

Neurological: Seizures, convulsions, and cognitive impairment.[4][10][12]

Other: Nausea, vomiting, and impaired driving.[9][10][12]

The high potency and full agonist activity of APINACA likely contribute to a more severe and

unpredictable toxicity profile compared to cannabis.[3]

Analytical Methodology
The detection and quantification of APINACA and its metabolites in both seized materials and

biological samples are critical for forensic and clinical purposes. A variety of analytical techniques are

employed.

Common Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for identifying the parent

compound in herbal mixtures and powders.[9][13]

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Highly sensitive and specific

methods used for detecting and quantifying both the parent drug and its numerous metabolites in

biological fluids like blood and urine.[4][9]

High-Resolution Mass Spectrometry (HRMS): Used for the structural elucidation of novel

metabolites and for unambiguous identification in complex matrices.[5][13]

Typical Workflow for Biological Sample Analysis
A standard protocol for analyzing APINACA and its metabolites in a urine or blood sample involves

sample preparation, chromatographic separation, and mass spectrometric detection.

Step-by-Step Protocol:

Sample Preparation (Solid-Phase Extraction - SPE):

a. A urine sample (e.g., 1 mL) is fortified with an internal standard (e.g., a deuterated version of

APINACA like AKB48-d9).[2]
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b. If analyzing for glucuronidated metabolites, an enzymatic hydrolysis step (using β-

glucuronidase) is performed to cleave the glucuronide moiety.

c. The sample is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange column).

d. The cartridge is washed with a series of solvents (e.g., water, acidic buffer, methanol) to

remove interferences.

e. The analytes are eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in

methanol).

f. The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial

mobile phase for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS):

a. The reconstituted sample is injected into a liquid chromatograph.

b. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with

a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often

with additives like formic acid or ammonium formate.[4]

c. The column eluent is introduced into a tandem mass spectrometer operating in positive

electrospray ionization (ESI+) mode.

d. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific

precursor-to-product ion transitions for APINACA and its key metabolites are monitored for

sensitive and selective quantification.
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Caption: General workflow for the analysis of APINACA in biological samples.

Synthesis
The synthesis of APINACA is not described in peer-reviewed academic literature for legitimate

purposes, as it has no accepted medical use.[7] However, synthetic routes can be inferred from

patents for related compounds and general organic chemistry principles. A plausible route involves the
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coupling of 1-pentyl-1H-indazole-3-carboxylic acid with 1-adamantylamine. This is a standard amide

bond formation reaction.

A related fluorinated analog, 5F-APINACA, can be synthesized by treating a protected indazole with a

base and an alkylating agent.[14] A similar approach can be applied to the synthesis of APINACA.

Legal Status
APINACA is a controlled substance in many jurisdictions worldwide due to its high potential for abuse

and lack of medical application.

Country/Region Legal Status Source(s)

United States Schedule I Controlled Substance [1][6][7][9]

United Kingdom Class B drug [6]

Canada Schedule II [6]

China
Controlled Substance (as of Oct

2015)
[6][9]

Germany
Anlage II (Authorized trade only,

not prescriptible)
[6]

Japan Illegal (as of 2012) [6][9]

International

Schedule II of the 1971

Convention on Psychotropic

Substances (as its fluorinated

analog 5F-APINACA)

[15]

This list is not exhaustive and the legal status can change. Researchers must ensure compliance with

all local, national, and international regulations.

Safety and Handling
As a potent, pharmacologically active compound with significant adverse health effects, APINACA

should be handled only by trained personnel in a controlled laboratory setting. It is available as an

analytical reference material for research and forensic applications.[2]

General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses,

and chemical-resistant gloves.

Engineering Controls: Handle the neat solid material in a chemical fume hood or a ventilated

enclosure to avoid inhalation of dust.

Handling: Avoid contact with skin and eyes. In case of accidental contact, wash the affected area

immediately with plenty of water.[16][17] Seek medical attention if irritation persists or if

ingested/inhaled.[16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

incompatible materials.[17] For long-term stability, storage at -20°C is recommended.[2]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for

controlled substances and chemical waste.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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